molecular formula C18H18N4S B11421897 3-(benzylthio)-6-methyl-N-(p-tolyl)-1,2,4-triazin-5-amine

3-(benzylthio)-6-methyl-N-(p-tolyl)-1,2,4-triazin-5-amine

Cat. No.: B11421897
M. Wt: 322.4 g/mol
InChI Key: HJMRQILSXOHVLB-UHFFFAOYSA-N
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Description

3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE is a heterocyclic compound that features a triazine ring substituted with benzylsulfanyl, methyl, and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZYLSULFANYL)-6-METHYL-N-(4-METHYLPHENYL)-1,2,4-TRIAZIN-5-AMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-benzylsulfanyl-6-methyl-N-(4-methylphenyl)-1,2,4-triazin-5-amine

InChI

InChI=1S/C18H18N4S/c1-13-8-10-16(11-9-13)19-17-14(2)21-22-18(20-17)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20,22)

InChI Key

HJMRQILSXOHVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=NC(=N2)SCC3=CC=CC=C3)C

Origin of Product

United States

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